molecular formula C16H16ClN3O B2503348 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine CAS No. 487015-85-0

1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No. B2503348
M. Wt: 301.77
InChI Key: KFKUGSOKURMWIH-UHFFFAOYSA-N
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Description

This compound appears to be a derivative of Erastin, a cell-permeable piperazinyl-quinazolinone compound that exhibits oncogene-selective lethality1. However, the exact description of this specific compound is not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a series of novel thioether derivatives containing 1,2,4-triazole moiety were designed and synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation2. However, the specific synthesis process for this compound is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, the structure of similar compounds, such as “1- (4- (4-chlorophenoxy)-2-chlorophenyl)ethanone”, has been analyzed3. The structure of these compounds can provide some insights into the possible structure of the compound .



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the literature. However, compounds with similar structures, such as “1- {4- [2- (4-CHLOROPHENOXY)ETHYL]-1-PIPERAZINYL}-3-PROPYLPYRIDO [1,2-A]BENZIMIDAZOLE-4-CARBONITRILE”, have been used in various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, similar compounds, such as “1- [2- (2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde”, have been analyzed for their physical and chemical properties6.


Future Directions

The future directions for research on this compound are not directly available. However, research on similar compounds, such as a series of novel thioether derivatives containing 1,2,4-triazole moiety, has focused on their antifungal activities2. This suggests potential directions for future research on the compound .


Please note that this analysis is based on the available information and may not fully cover all aspects of the compound due to the limited information available. Further research and analysis would be needed for a more comprehensive understanding.


properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-19-14-4-2-3-5-15(14)20(16(19)18)10-11-21-13-8-6-12(17)7-9-13/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKUGSOKURMWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine

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